N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Description
N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring dual benzothiazole moieties linked via a central thiazole ring. The molecule contains a carboxamide group at the 6-position of one benzothiazole, distinguishing it from analogs with simpler aryl or halogen substituents (e.g., 2-chlorobenzamide in ).
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4OS3/c23-16(10-5-6-11-15(7-10)25-9-19-11)22-18-21-13(8-24-18)17-20-12-3-1-2-4-14(12)26-17/h1-9H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNJQXMEKKFGFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves multiple steps, typically starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution
The carboxamide group undergoes nucleophilic substitution under acidic or basic conditions:
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Hydrolysis : Forms 1,3-benzothiazole-6-carboxylic acid with concentrated HCl (110°C, 8 hrs) or NaOH (reflux, 6 hrs) .
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Aminolysis : Reacts with primary amines (e.g., methylamine, hydrazine) to yield substituted amides or hydrazides .
Electrophilic Aromatic Substitution
The benzothiazole and thiazole rings participate in:
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Nitration : Nitration at the 4-position of benzothiazole using HNO₃/H₂SO₄ at 0–5°C .
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Halogenation : Bromination with Br₂/FeBr₃ selectively modifies the thiazole ring.
Oxidation-Reduction Reactions
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Oxidation : The thiazole sulfur oxidizes to sulfoxide/sulfone derivatives using H₂O₂/AcOH or mCPBA .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine derivative.
Key Reaction Pathways and Conditions
Hydrolysis Mechanism
The carboxamide hydrolyzes via:
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Protonation of the carbonyl oxygen under acidic conditions.
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Nucleophilic attack by water, forming a tetrahedral intermediate.
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Cleavage of the C–N bond to release ammonia and carboxylic acid .
Bromination Selectivity
Bromine preferentially attacks the electron-rich 5-position of the thiazole ring due to:
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Higher electron density from the adjacent nitrogen lone pairs.
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Steric hindrance at the 4-position from the benzothiazole substituent.
Cross-Coupling Reactions
The compound participates in:
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Suzuki-Miyaura Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) to form biaryl derivatives .
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Buchwald-Hartwig Amination : Introduces amines at the thiazole 2-position using Pd₂(dba)₃/Xantphos .
Cyclization Reactions
Under basic conditions (K₂CO₃, DMF), intramolecular cyclization forms tricyclic benzothiazolo-thiazolo-pyridinones .
Stability and Reactivity Trends
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pH Sensitivity : Stable in neutral conditions but degrades in strong acids/bases via carboxamide hydrolysis.
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Thermal Stability : Decomposes above 250°C, releasing CO₂ and H₂S .
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Solvent Effects : Reactions in polar aprotic solvents (DMF, DMSO) show 20–30% higher yields than in THF or EtOH .
Research Advancements
Recent studies highlight:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is with a molecular weight of approximately 460.6 g/mol. The structure includes:
- Benzothiazole moiety : Known for various biological activities.
- Thiazole ring : Often associated with antimicrobial and anticancer properties.
- Carboxamide group : Imparts additional reactivity and functional versatility.
Chemistry
In synthetic chemistry, this compound serves as a crucial building block for the development of more complex molecules. Its unique structure allows chemists to explore new reaction pathways and synthesize derivatives that may exhibit enhanced properties.
Biology
This compound has been investigated for its potential as a fluorescent probe in biological imaging. The compound's ability to interact with biological macromolecules makes it suitable for studying cellular processes.
Medicine
This compound has shown promise in various medical applications:
Anticancer Activity
Research indicates that compounds containing benzothiazole and thiazole derivatives can inhibit cancer cell proliferation. For instance, studies have demonstrated that similar compounds exhibit significant cytotoxic effects against human cancer cell lines (Wani et al., 2012; Siddiqui & Azam, 2014) .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown effective inhibition against multiple bacterial strains and fungi. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 10.7 μmol/mL .
Industry
In industrial applications, this compound is utilized in the development of advanced materials with specific electronic or optical properties. Its unique chemical structure allows for the design of materials that can be used in sensors or electronic devices.
Case Study 1: Anticancer Properties
A study published in Molecules evaluated the anticancer potential of benzothiazole derivatives similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cells through DNA intercalation and generation of reactive oxygen species (ROS) .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound against foodborne pathogens. The results showed significant inhibition rates against both Gram-positive and Gram-negative bacteria, highlighting its potential as a natural preservative or therapeutic agent .
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication . In cancer cells, it may induce apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Structural Comparisons
The compound’s unique structure can be contrasted with related derivatives:
Key Observations :
- Core Heterocycles : The target compound’s dual benzothiazole-thiazole architecture contrasts with derivatives featuring single benzothiazole or alternative heterocycles (e.g., thiadiazole in ). This may enhance π-π stacking interactions in biological targets.
- Substituent Effects: The 6-carboxamide group (vs.
- Linker Flexibility : Compounds with rigid thiazole/thiadiazole linkers (e.g., ) may exhibit different pharmacokinetic profiles compared to flexible chains (e.g., butanamide in ).
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a unique combination of benzothiazole and thiazole rings, which contribute to its biological activity. Its molecular formula is , with a molecular weight of 436.52 g/mol. The structure can be represented as follows:
Antimicrobial Activity
Research has shown that this compound exhibits significant antibacterial and antifungal properties. For instance:
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Antibacterial Activity : In vitro studies indicate that the compound demonstrates potent activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Bacterial Strain MIC (μg/mL) Staphylococcus aureus 5.0 Escherichia coli 10.0 -
Antifungal Activity : The compound also shows antifungal effects with MIC values comparable to established antifungal agents.
Fungal Strain MIC (μg/mL) Candida albicans 8.0 Aspergillus niger 12.0
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase enzymes (COX). In experimental models, it has demonstrated the ability to reduce inflammation markers significantly.
| Inflammatory Marker | Treatment Group (mg/kg) | Result (%) |
|---|---|---|
| TNF-alpha | 50 | 45% |
| IL-6 | 50 | 38% |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Antibacterial Mechanism : The compound inhibits bacterial cell wall synthesis by targeting peptidoglycan biosynthesis pathways.
- Anti-inflammatory Mechanism : It exerts anti-inflammatory effects primarily by inhibiting the COX enzymes involved in prostaglandin synthesis.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that it inhibited growth at lower concentrations compared to conventional antibiotics.
Study 2: In Vivo Anti-inflammatory Effects
In an animal model of arthritis, administration of the compound resulted in a significant reduction in joint swelling and pain compared to control groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via coupling reactions between benzothiazole-6-carboxylic acid derivatives and aminothiazole intermediates. Key steps include:
- Coupling Agents : Use of DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to activate carboxyl groups .
- Solvent Systems : Anhydrous dichloromethane or dimethylformamide under nitrogen to prevent hydrolysis.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol for high purity (>95%) .
- Critical Parameters : Temperature (0–5°C for diazonium salt formation; reflux for amidation) and stoichiometric ratios (1:1.2 for amine:carboxylic acid) significantly affect yields .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Analytical Workflow :
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzothiazole proton signals at δ 7.3–8.2 ppm; thiazole protons at δ 4.2–6.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 376.43 for C₂₀H₁₆N₄O₂S) .
- XRD : Single-crystal X-ray diffraction to resolve planar conformations and intermolecular H-bonding (e.g., triclinic P1 space group) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Screening Protocols :
- Anticancer Activity : MTT assay against HeLa or MCF-7 cell lines (IC₅₀ values <10 µM for active derivatives) .
- Antimicrobial Testing : Broth microdilution (MIC determination) for Gram-positive bacteria (e.g., S. aureus) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases (e.g., MMP-2) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on benzothiazole rings) impact biological activity and selectivity?
- SAR Insights :
- Electron-Withdrawing Groups : Chloro or nitro substituents at the 6-position enhance anticancer activity by improving membrane permeability .
- Hydrophobic Moieties : Adamantyl or naphthalene groups increase binding affinity to hydrophobic enzyme pockets (e.g., carbonic anhydrase IX) .
- Contradictions : Ethyl groups at the 4-position improve antimicrobial activity but reduce solubility, complicating formulation .
Q. How can computational methods resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Strategies :
- Molecular Docking : Simulate binding modes with target proteins (e.g., EGFR or tubulin) to identify key interactions (e.g., H-bonds with Thr790 or π-π stacking with Phe723) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
- Meta-Analysis : Cross-reference experimental IC₅₀ values with computational binding energies to identify outliers due to assay variability .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?
- Process Optimization :
- Catalyst Recycling : Immobilized DMAP on silica gel reduces waste and cost .
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic coupling reactions .
- In-Line Analytics : PAT (Process Analytical Technology) tools (e.g., FTIR probes) monitor reaction progress in real time .
Q. How does the compound’s stability under physiological conditions affect its therapeutic potential?
- Stability Studies :
- pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) for 24h; analyze via LC-MS for decomposition products (e.g., benzothiazole hydrolysis) .
- Metabolic Stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated oxidation .
- Formulation Solutions : Encapsulation in PEGylated liposomes to enhance serum stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
